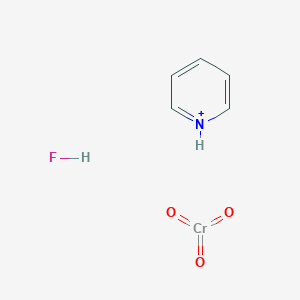

Pyridin-1-ium; trioxochromium; hydrofluoride

Vue d'ensemble

Description

Pyridin-1-ium; trioxochromium; hydrofluoride, also known as Pyridinium fluorochromate, is a chemical compound with the molecular formula C5H6CrFNO3 . It is a product of the Thermo Scientific Chemicals brand, originally part of the Alfa Aesar product portfolio . Pyridinium refers to the cation [C5H5NH]+, which is the conjugate acid of pyridine .

Molecular Structure Analysis

The molecular structure of Pyridin-1-ium; trioxochromium; hydrofluoride is represented by the formula C5H6CrFNO3 . Pyridinium cations are aromatic and are isoelectronic with benzene .Physical And Chemical Properties Analysis

Pyridin-1-ium; trioxochromium; hydrofluoride is a crystalline powder with a formula weight of 199.10 .Applications De Recherche Scientifique

- Field : Neurodegenerative Disease Research .

- Application : The AMPP (1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride) derivatization reagent is used for the covalent charge-tagging of molecules containing carboxylic acid (in the presence of peptide coupling reagents) and aldehydes .

- Method : This approach includes free fatty acids and the associated metabolites, fatty aldehydes, dipeptides, neurotoxic reactive aldehydes, amino acids, neurotransmitters and associated metabolites, as well as tricarboxylic acid cycle metabolites .

- Results : This approach allowed researchers to image numerous aldehydes and carboxyls, including certain metabolites which had been undetectable in brain tissue sections .

- Field : Medicinal and Pharmaceutical Chemistry .

- Application : Pyridinones have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors .

- Method : With the help of feasible synthesis routes via established condensation reactions, the physicochemical properties of such a scaffold could be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding .

- Results : Most pyridinone derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects .

- Field : Biochemistry .

- Application : Engineering SsGDH to favor a newly synthesized unnatural cofactor 3-carbamoyl-1-(4-carboxybenzyl) pyridin-1-ium (BANA +) .

- Method : Using in situ ligand minimization tool, sites 44 and 114 were identified as hotspots for mutagenesis .

- Results : All the double mutants demonstrated 2.7-7.7-fold improvements in catalytic activity .

On-Tissue Chemical Derivatization for Comprehensive Mapping of Brain Carboxyl and Aldehyde Metabolites

Recent Advances of Pyridinone in Medicinal Chemistry

Engineering Glucose Dehydrogenase to Favor Totally

- Field : Medicinal and Pharmaceutical Chemistry .

- Application : Pyridine derivatives possess different biological activities such as antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activity .

- Method : These derivatives have a high affinity for various ions and neutral species and can be used as a highly effective chemosensor for the determination of different species .

- Results : This study supports the new thoughts to design biological active compounds and highly selective and effective chemosensors for the detection of various species (anions, cations, and neutral species) in various samples (environmental, agricultural, and biological) .

- Field : Biochemistry .

- Application : Engineering SsGDH to favor a newly synthesized unnatural cofactor 3-carbamoyl-1-(4-carboxybenzyl) pyridin-1-ium (BANA +) .

- Method : Using in situ ligand minimization tool, sites 44 and 114 were identified as hotspots for mutagenesis .

- Results : All the double mutants demonstrated 2.7-7.7-fold improvements in catalytic activity .

- Field : Oncology .

- Application : On entry into cells, the agents will react with DNA or protein and realize their antitumor properties .

- Method : In recent years, a number of metal complexes were investigated for treatment of a broader range of tumors, with less side effects and higher therapeutic index .

- Results : The study indicates that metal complexes can be used as potential antitumor agents .

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives

Engineering Glucose Dehydrogenase to Favor Totally

Antitumor Properties of Metal Complexes

- Field : Medicinal Chemistry .

- Application : Pyridinones are an interesting class of six-membered heterocyclic scaffolds with a nitrogen, an oxygen, and five carbon atoms, which have also been employed as bioisosteres for amides, pyridines, pyranones, pyrimidines, pyrazines, and phenol rings .

- Method : According to the relative position between the nitrogen heteroatom and carbonyl moiety, two isomeric forms including 2- and 4- (1 H )-pyridinones exist as skeletal components .

- Results : Despite the small size of pyridinone, it could provide five derivatizable positions possessing four hydrogen bond acceptors and a hydrogen bond donor. Thus, it can form additional interactions with the therapeutic targets, cross the cell membrane easily, and increase the water solubility of molecules .

- Field : Analytical Chemistry .

- Application : Pyridine derivatives have a high affinity for various ions and neutral species and can be used as a highly effective chemosensor for the determination of different species .

- Method : In this review article, generally used synthetic routes of pyridine, structural characterization, medicinal applications, and potential of pyridine derivatives in analytical chemistry as chemosensors have been discussed .

- Results : This study supports the new thoughts to design biological active compounds and highly selective and effective chemosensors for the detection of various species (anions, cations, and neutral species) in various samples (environmental, agricultural, and biological) .

- Field : Cell Biology .

- Application : Pyridine derivatives can be used as a highly effective chemosensor for cell imaging applications .

- Method : These derivatives have a high affinity for various ions and neutral species and can be used as a highly effective chemosensor for the determination of different species .

- Results : This study supports the new thoughts to design biological active compounds and highly selective and effective chemosensors for the detection of various species (anions, cations, and neutral species) in various samples (environmental, agricultural, and biological) .

Privileged Structure-Guided Scaffold Re-evolution/Refining

Medicinal Importance, Coordination Chemistry with Selected Metals (Cu, Ag, Au) and Chemosensing of Thiourea Derivatives

Heterocyclic Organic Compounds as a Fluorescent Chemosensor for Cell Imaging Applications

Safety And Hazards

Propriétés

IUPAC Name |

pyridin-1-ium;trioxochromium;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.Cr.FH.3O/c1-2-4-6-5-3-1;;;;;/h1-5H;;1H;;;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILFSGMCMJNHGX-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[NH+]C=C1.O=[Cr](=O)=O.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7CrFNO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449633 | |

| Record name | 83042-08-4 (name error) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-1-ium; trioxochromium; hydrofluoride | |

CAS RN |

83042-08-4 | |

| Record name | 83042-08-4 (name error) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridinium Fluorochromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1452436.png)

![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1452443.png)

![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452446.png)